2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Description
This compound belongs to the imidazo[2,1-f]purine family, characterized by a bicyclic core structure fused with purine and imidazole rings. The molecule features a methyl group at the N1 position, phenyl and p-tolyl substituents at the 7- and 8-positions, respectively, and an acetamide side chain at the 3-position. These structural elements are critical for modulating its physicochemical properties and biological interactions. The phenyl and p-tolyl groups enhance hydrophobic interactions, while the acetamide moiety improves solubility compared to ester derivatives .
Properties
IUPAC Name |
2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-8-10-16(11-9-14)29-17(15-6-4-3-5-7-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBHULKQHAPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features an imidazo[2,1-f]purine core with various substituents that may influence its biological activity. The presence of the acetamide group is significant for its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, studies have demonstrated that derivatives of imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes linked to disease pathways. For example:
- Adenosine Deaminase (ADA) : Inhibition of ADA can lead to increased levels of adenosine, which may have therapeutic implications in cancer and inflammatory diseases.
- Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have been reported to inhibit CDKs, leading to cell cycle arrest in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties . It has shown activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism is likely related to disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study on imidazo[2,1-f]purines demonstrated significant reduction in tumor size in xenograft models when treated with these compounds. The study reported a decrease in Ki67 expression (a marker for proliferation) and increased apoptosis markers.
- Enzymatic Studies : Research involving enzyme assays indicated that the compound effectively inhibits ADA with an IC50 value in the low micromolar range. This inhibition correlates with increased cellular adenosine levels and subsequent immune modulation.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus at concentrations below 50 µg/mL.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that could be harnessed in drug development. Research indicates potential interactions with specific proteins or enzymes, influencing various signaling pathways relevant to disease processes.
Case Studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting tumor growth through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to modulate inflammatory pathways, indicating that this compound could also possess anti-inflammatory properties.
Molecular Docking Studies
Molecular docking simulations are crucial for understanding how 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide interacts with target biomolecules. These studies can provide insights into binding affinities and specific interactions that may lead to the development of new therapeutic agents.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Protein Interaction | Molecular docking simulations | Identified potential binding sites on target proteins |
| Binding Affinity | Assays to measure interaction strength | Established quantitative measures of interaction |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is essential for maximizing yield and purity while minimizing environmental impact.
Synthesis Route Example :
- Starting materials undergo oxidation and reduction reactions.
- Final product purification is achieved through recrystallization or chromatography techniques.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[2,1-f]purine Derivatives
*Molecular weights estimated based on structural analogs.
Key Research Findings
Substituent Position Effects :
- The p-tolyl group (para-methyl) in the target compound likely improves target binding compared to the o-tolyl (ortho-methyl) analog (), as para-substituted aromatics minimize steric hindrance .
- The 7,8-diphenyl derivative () exhibits higher hydrophobicity (logP ~4.2 estimated), which may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .
Side Chain Modifications: Acetamide (target compound) vs. methyl ester (): Acetamide derivatives generally exhibit better metabolic stability and solubility due to reduced esterase-mediated hydrolysis .
Synthetic Accessibility: The target compound’s acetamide group is synthesized via acetylation of a primary amine intermediate, analogous to methods in (e.g., reaction with acetyl chloride) . Ester derivatives (e.g., ) are typically synthesized via alkylation or Mitsunobu reactions, with yields influenced by purification methods (e.g., silica gel chromatography in ) .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the imidazo[2,1-f]purine core in this compound?
- Methodological Answer : The imidazo[2,1-f]purine scaffold can be synthesized via cyclocondensation of substituted purine derivatives with activated acetonitrile precursors under basic conditions. Key steps include regioselective alkylation at the N-8 position using p-tolyl groups and subsequent functionalization of the acetamide side chain. Characterization via - and -NMR is critical to confirm regiochemistry and purity .
Q. How should researchers characterize purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic methods. Use reversed-phase HPLC (C18 column, methanol/water gradient) to assess purity (>95%). Confirm structural assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and methyl regions. Mass spectrometry (HRMS-ESI) validates molecular weight .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize receptor binding assays (e.g., 5-HT/5-HT radioligand displacement) due to structural similarity to known serotonin receptor ligands. Use phosphodiesterase (PDE4B/PDE10A) inhibition assays to evaluate off-target effects. Maintain standardized conditions: 1–10 μM test concentrations, triplicate measurements, and positive controls (e.g., rolipram for PDE4B) .
Advanced Research Questions
Q. How can DFT studies optimize reaction conditions for imidazo[2,1-f]purine derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model transition states and predict regioselectivity during alkylation. Compare activation energies for competing pathways (e.g., N-7 vs. N-8 substitution). Validate predictions experimentally via kinetic studies under varying temperatures and catalysts .
Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
- Methodological Answer : Address discrepancies by evaluating metabolic stability (human liver microsomes + LC-MS/MS) and blood-brain barrier permeability (PAMPA assay). Use molecular docking (AutoDock Vina) to assess binding mode differences in isolated receptors vs. physiological environments. Cross-validate with behavioral models (e.g., forced swim test in mice) .
Q. How to design a DoE (Design of Experiments) approach for reaction optimization?
- Methodological Answer : Apply a central composite design (CCD) with factors like temperature (60–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.1–1.0 mol%). Use response surface methodology (RSM) to maximize yield and minimize byproduct formation. Statistical validation via ANOVA ensures robustness .
Q. What computational tools predict metabolic liabilities of the acetamide side chain?
- Methodological Answer : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., N-methyl groups prone to oxidative demethylation). Validate predictions with in vitro CYP450 inhibition assays (CYP3A4/2D6 isoforms). Modify substituents (e.g., fluorination) to block metabolic hotspots while retaining activity .
Data Analysis & Validation
Q. How to interpret conflicting IC values across PDE isoforms?
- Methodological Answer : Normalize data to protein concentration (Bradford assay) and account for enzyme lot variability. Use a mixed-effects model to statistically compare inhibition curves. Confirm selectivity via counter-screening against unrelated enzymes (e.g., kinases) .
Q. What statistical methods are appropriate for SAR (Structure-Activity Relationship) analysis?
- Methodological Answer : Apply multivariate regression (e.g., PLS regression) correlating electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity. Use cross-validation (k-fold) to avoid overfitting. Highlight key substituents (e.g., p-tolyl enhances 5-HT affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
